Predicted SIRT1 Binding Affinity: A Direct Head-to-Head Comparison of Three Virtual Screening Hits
In a direct computational comparison, ZINC08792229 exhibits an intermediate predicted binding affinity for SIRT1 among three hits from the same virtual screening campaign. Its docking score of -7.8 kcal/mol is 0.5 kcal/mol more favorable than ZINC08790006 (-7.3 kcal/mol) but 0.8 kcal/mol less favorable than ZINC08792355 (-8.6 kcal/mol) [1][2].
| Evidence Dimension | Predicted SIRT1 binding affinity (docking score) |
|---|---|
| Target Compound Data | -7.8 kcal/mol |
| Comparator Or Baseline | ZINC08790006: -7.3 kcal/mol; ZINC08792355: -8.6 kcal/mol |
| Quantified Difference | Δ = -0.5 kcal/mol vs. ZINC08790006; Δ = +0.8 kcal/mol vs. ZINC08792355 |
| Conditions | AutoDock Vina molecular docking; SIRT1 protein target; identical computational protocol applied to all three compounds |
Why This Matters
This quantitative difference allows researchers to select a compound with a specific predicted binding energy profile, which may correlate with desired inhibitory potency or kinetic behavior in downstream assays.
- [1] Sun Y, Zhou W, Zhang X, et al. Ligand-based virtual screening and inductive learning for identification of SIRT1 inhibitors in natural products. Sci Rep. 2016;6:19312. View Source
- [2] Sun Y, et al. Results section: Three compounds (ZINC08790006, ZINC08792229, and ZINC08792355) had high affinity (-7.3, -7.8, and -8.6 kcal/mol, respectively). Sci Rep. 2016;6:19312. View Source
